1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one
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Overview
Description
1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one is a heterocyclic compound that contains both pyrazine and pyridine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyridine moiety: This step involves the coupling of the pyrazine ring with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Methylation: The final step involves the methylation of the pyrazine ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-((pyridin-2-ylmethyl)amino)pyrazin-2(1H)-one: Similar structure but with a different position of the pyridine moiety.
1-methyl-3-((pyridin-3-ylmethyl)amino)pyrazin-2(1H)-one: Another isomer with the pyridine moiety in a different position.
1-methyl-3-((pyridin-4-ylmethyl)amino)pyrimidin-2(1H)-one: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one is unique due to its specific arrangement of the pyrazine and pyridine moieties, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs.
Properties
IUPAC Name |
1-methyl-3-(pyridin-4-ylmethylamino)pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-15-7-6-13-10(11(15)16)14-8-9-2-4-12-5-3-9/h2-7H,8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJNVNNYNJDXEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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